molecular formula C27H25NO5 B266860 (4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

Cat. No. B266860
M. Wt: 443.5 g/mol
InChI Key: OIUVGBDUWFNQEL-WJTDDFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione is a compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as HPPD inhibitor and is primarily used as a herbicide for controlling weeds in crops.

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione is primarily through the inhibition of HPPD. This enzyme is essential for the biosynthesis of carotenoids and plastoquinone in plants. The inhibition of HPPD leads to the accumulation of toxic intermediates, which eventually leads to the death of the plant.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione are primarily related to its herbicidal properties. The inhibition of HPPD leads to the accumulation of toxic intermediates, which eventually leads to the death of the plant. This compound has also been shown to have anti-inflammatory properties and can be used to treat diseases such as arthritis and asthma. Additionally, this compound has also been shown to have anti-cancer properties and can be used in the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

The advantages of using (4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione in lab experiments are primarily related to its potent herbicidal properties. This compound is highly effective in controlling weeds in crops, and its use can lead to higher yields and better crop quality. However, the limitations of using this compound in lab experiments are related to its toxicity and potential environmental impact. This compound is highly toxic to plants, and its use can lead to the accumulation of toxic intermediates in the environment.

Future Directions

There are several future directions for research on (4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione. One potential direction is the development of new herbicides based on this compound. This can involve the modification of the compound to improve its efficacy and reduce its toxicity.
Another potential direction is the development of new therapies for diseases such as arthritis and cancer based on the anti-inflammatory and anti-cancer properties of this compound. This can involve the development of new drug delivery systems to improve the bioavailability of the compound and reduce its potential side effects.
Conclusion:
In conclusion, (4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione is a compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is primarily used as a herbicide for controlling weeds in crops, but recent research has shown that it has other potential applications, including the treatment of diseases such as arthritis and cancer. Further research is needed to fully understand the potential of this compound and to develop new therapies based on its properties.

Synthesis Methods

The synthesis of (4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3-phenoxybenzaldehyde with 3-methoxypropylamine to form an imine intermediate. This intermediate is then reacted with 4-hydroxybenzaldehyde to form the final product. The yield of this reaction is typically low, and the process requires several purification steps to obtain a pure product.

Scientific Research Applications

The primary application of (4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione is in the field of herbicides. This compound acts as a potent inhibitor of HPPD, which is an enzyme that is essential for the biosynthesis of carotenoids and plastoquinone in plants. The inhibition of HPPD leads to the accumulation of toxic intermediates, which eventually leads to the death of the plant.
Apart from its herbicidal properties, (4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione has also been studied for its potential applications in the treatment of various diseases. Recent research has shown that this compound has potent anti-inflammatory properties and can be used to treat diseases such as arthritis and asthma. Additionally, this compound has also been shown to have anti-cancer properties and can be used in the development of new cancer therapies.

properties

Product Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

Molecular Formula

C27H25NO5

Molecular Weight

443.5 g/mol

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H25NO5/c1-32-17-9-16-28-24(20-12-8-15-22(18-20)33-21-13-6-3-7-14-21)23(26(30)27(28)31)25(29)19-10-4-2-5-11-19/h2-8,10-15,18,24,29H,9,16-17H2,1H3/b25-23+

InChI Key

OIUVGBDUWFNQEL-WJTDDFOZSA-N

Isomeric SMILES

COCCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC(=CC=C3)OC4=CC=CC=C4

SMILES

COCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

COCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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